molecular formula C18H21NO4S B609937 (2R)-4-Biphenyl-4-yl-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide CAS No. 1289620-49-0

(2R)-4-Biphenyl-4-yl-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide

Cat. No. B609937
M. Wt: 347.429
InChI Key: GDYIQUFNICPYHF-GOSISDBHSA-N
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Description

The compound “(2R)-4-Biphenyl-4-yl-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide” is an organic compound containing a biphenyl group, a hydroxy group, a methyl group, and a methylsulfonyl group. The presence of these functional groups suggests that this compound may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the biphenyl group suggests that there may be interesting interactions due to the aromatic rings .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the hydroxy group could participate in acid-base reactions, and the methylsulfonyl group could be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the hydroxy group could increase its polarity and potentially its solubility in water .

Scientific Research Applications

  • Drug Metabolism Studies : It was used in the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis, highlighting its role in drug metabolism and pharmacokinetics (Zmijewski et al., 2006).

  • Development of Molecular Imaging Tools : Novel fluorinated derivatives of broad-spectrum MMP inhibitors, including this compound, have been synthesized for potential use in molecular imaging of activated MMPs with positron emission tomography (PET), indicating its application in medical imaging (Wagner et al., 2007).

  • Synthesis of Vinylsulfones and Vinylsulfonamides : The compound has been utilized in the synthesis of vinylsulfones and vinylsulfonamides, which are used in organic chemistry and have a range of biological activities, such as enzyme inhibition (Author Unknown, 2020).

  • Desalination Studies : Its derivatives were studied in the synthesis and desalination performance of composite nanofiltration membranes, showing its utility in material science and water treatment technologies (Padaki et al., 2013).

  • Pharmacological Research : Research on butanamide derivatives, closely related to this compound, has shown their potential as dual inhibitors of cyclooxygenase and lipoxygenase pathways, indicating their therapeutic potential in pain and inflammation (Tordjman et al., 2003).

  • Cancer Research : Quantum chemical studies of bicalutamide, a drug structurally related to the compound, have been conducted to understand its role in blocking androgen receptors in the treatment of prostate cancer (Otuokere et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for exposure. Proper handling and storage procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could involve further exploration of its properties, potential uses, and mechanisms of action. This could include studies to determine its pharmacological effects, its potential as a synthetic intermediate, or its environmental impact .

properties

IUPAC Name

(2R)-N-hydroxy-2-methyl-2-methylsulfonyl-4-(4-phenylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-18(17(20)19-21,24(2,22)23)13-12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,21H,12-13H2,1-2H3,(H,19,20)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYIQUFNICPYHF-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)NO)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CCC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)NO)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-4-Biphenyl-4-yl-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide

Citations

For This Compound
1
Citations
A Sharma, V Kumar, S Pratap, P Kumar - International journal of biological …, 2018 - Elsevier
Several reported potential compounds against UDP-3-O-(R-3-Hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) have shown large variation in the potency and efficacy. The …
Number of citations: 2 www.sciencedirect.com

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